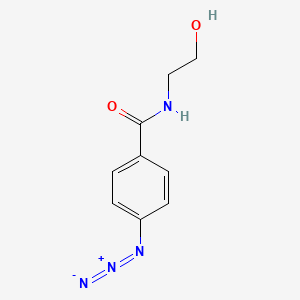

4-Azido-N-(2-hydroxy-ethyl)-benzamide

Description

4-Azido-N-(2-hydroxy-ethyl)-benzamide is a benzamide derivative characterized by an azide (-N₃) functional group at the para-position of the benzamide ring and a 2-hydroxyethylamine substituent. The azide group enables bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the hydroxyethyl moiety enhances solubility and modulates interactions with biological targets .

Properties

IUPAC Name |

4-azido-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-13-12-8-3-1-7(2-4-8)9(15)11-5-6-14/h1-4,14H,5-6H2,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSONRJXQOFIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-(2-hydroxy-ethyl)-benzamide typically involves the introduction of the azido group to a benzamide precursor. One common method is the nucleophilic substitution reaction where a halogenated benzamide reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 4-Azido-N-(2-hydroxy-ethyl)-benzamide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(2-hydroxy-ethyl)-benzamide can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Catalysts: Palladium (Pd), copper (Cu)

Major Products Formed

Reduction: 4-Amino-N-(2-hydroxy-ethyl)-benzamide

Cycloaddition: Triazole derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

4-Azido derivatives, including 4-Azido-N-(2-hydroxy-ethyl)-benzamide, have been synthesized and evaluated for their antiviral activities. Specifically, azido nucleosides have shown potential in treating viral infections, including Hepatitis C. The azido group is known to enhance the biological activity of nucleosides by facilitating their incorporation into viral RNA, thus inhibiting viral replication .

Antimicrobial Activity

Recent studies have demonstrated that compounds featuring the azido group exhibit enhanced antibacterial properties. For instance, derivatives of nitazoxanide, which incorporate an azido moiety, have shown increased potency against various bacterial strains, including Mycobacterium tuberculosis. The introduction of azides has been linked to improved interactions with bacterial targets, making these compounds promising candidates for new antibiotics .

Chemical Biology

Click Chemistry Applications

The azido group in 4-Azido-N-(2-hydroxy-ethyl)-benzamide makes it an excellent candidate for click chemistry reactions, particularly the synthesis of 1,2,3-triazoles. This reaction is valuable in drug development as it allows for the rapid assembly of complex molecules with desired biological activities. The ability to modify the compound through click chemistry enhances its versatility in creating libraries of potential therapeutics .

Photolabeling Studies

In biochemical research, azido compounds are often utilized for photolabeling techniques. For instance, arylazido analogs have been employed to study protein interactions by allowing researchers to label specific proteins upon exposure to UV light. This application is crucial for understanding receptor-ligand interactions and cellular signaling pathways .

Materials Science

Polymer Chemistry

The incorporation of azido groups into polymers can significantly alter their physical properties and functionalities. For example, 4-Azido-N-(2-hydroxy-ethyl)-benzamide can be used as a cross-linking agent in polymer networks, leading to materials with enhanced mechanical strength and thermal stability. Such modifications are particularly relevant in developing smart materials that respond to environmental stimuli .

Case Studies

Mechanism of Action

The mechanism of action of 4-Azido-N-(2-hydroxy-ethyl)-benzamide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is harnessed in various applications, including the labeling of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents on the benzamide core or the azide-bearing side chain. Key comparisons include:

Key Observations :

- Azide Positioning : All analogues retain the azide at C4 for click chemistry compatibility.

- Hydroxyalkyl Chains : The 2-hydroxyethyl group in the target compound balances hydrophilicity and steric hindrance, whereas longer chains (e.g., 3-hydroxypropyl) enhance lipophilicity for membrane penetration .

- Functional Diversity : Bulky substituents (e.g., Azapride’s piperidinyl-benzyl group) confer pharmacological activity but complicate synthesis and solubility .

Challenges :

- Azide stability under reaction conditions (e.g., acidic/basic media).

- Purification complexities due to polar hydroxyethyl groups.

Key Data from Comparative Studies

Emerging Trends

- Click Chemistry Probes : The target compound’s simplicity makes it a candidate for in situ labeling, contrasting with CA-PhN3’s protein-specific design .

- Structure-Activity Relationships (SAR) : suggests that benzamide bioactivity is tunable via substituent engineering, though azides may prioritize functionalization over direct targeting .

Biological Activity

4-Azido-N-(2-hydroxy-ethyl)-benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of 4-Azido-N-(2-hydroxy-ethyl)-benzamide can be represented as follows:

This compound features an azido group (-N₃), which is known for its reactivity and ability to participate in various biological processes.

Biological Activity

1. Mechanism of Action

The azido group in 4-Azido-N-(2-hydroxy-ethyl)-benzamide is believed to play a crucial role in its biological activity. Azides can undergo reduction to amines or participate in click chemistry, allowing for the formation of stable conjugates with biomolecules, which can enhance cellular uptake and efficacy.

2. Antimicrobial Properties

Recent studies have indicated that compounds with azido groups exhibit significant antimicrobial activity. For example, derivatives of azido compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Azido-N-(2-hydroxy-ethyl)-benzamide | S. aureus | 1.5 μM |

| 4-Azido-N-(2-hydroxy-ethyl)-benzamide | M. tuberculosis | 4.5 μM |

3. Anti-Parasitic Activity

In a study focusing on Chagas disease, compounds similar to 4-Azido-N-(2-hydroxy-ethyl)-benzamide were screened for their ability to inhibit Trypanosoma cruzi. The results suggested that azido derivatives could significantly reduce parasite burden in infected models .

Case Studies

Case Study 1: Antimicrobial Screening

A phenotypic screening approach was employed to evaluate the antimicrobial activity of 4-Azido-N-(2-hydroxy-ethyl)-benzamide against a panel of pathogens. The compound demonstrated promising results, particularly against gram-positive bacteria, indicating potential for further development as an antibiotic agent .

Case Study 2: Click Chemistry Applications

The ability of the azido group to participate in click reactions has been utilized in developing targeted drug delivery systems. In one study, researchers conjugated 4-Azido-N-(2-hydroxy-ethyl)-benzamide with fluorescent markers, enabling visualization of cellular uptake and distribution in cancer cell lines .

Research Findings

1. Toxicity and Safety Profile

While the biological activity of 4-Azido-N-(2-hydroxy-ethyl)-benzamide is promising, it is essential to assess its safety profile. Preliminary toxicity studies suggest that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a suitable candidate for further investigation .

2. Pharmacokinetics

Pharmacokinetic studies indicate that modifications to the benzamide structure can enhance solubility and bioavailability. The incorporation of the hydroxyethyl moiety has been shown to improve the compound's pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Azido-N-(2-hydroxy-ethyl)-benzamide, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis can be adapted from benzamide derivatives by introducing the azido group via nucleophilic substitution or diazo transfer reactions. For example, a reflux system with ethanol and glacial acetic acid (as a catalyst) under controlled temperature (e.g., 70–80°C) can facilitate condensation between precursor amines and activated carbonyl intermediates. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the azido product, given the compound’s potential sensitivity to light and heat .

Q. Which spectroscopic and analytical techniques are essential for characterizing 4-Azido-N-(2-hydroxy-ethyl)-benzamide?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the azido group (N₃⁻) via asymmetric stretching vibrations (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- NMR : Use -NMR to resolve the hydroxyethyl proton signals (δ 3.4–3.8 ppm) and aromatic protons (δ 7.5–8.0 ppm). -NMR identifies the carbonyl carbon (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for confirming the azido group’s stability during ionization .

- Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, N, and O percentages .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., polymorphism) impact the structural analysis of 4-Azido-N-(2-hydroxy-ethyl)-benzamide?

- Methodological Answer : The azido group’s conformational flexibility and potential for π-π stacking may lead to polymorphism. Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Cooling rates during crystallization must be controlled to avoid metastable orthorhombic forms (common in benzamides) . Pair experimental data with density functional theory (DFT) calculations to predict lattice energies and hydrogen-bonding networks .

Q. What structure-activity relationships (SARs) are critical for modifying 4-Azido-N-(2-hydroxy-ethyl)-benzamide in pharmacological applications?

- Methodological Answer :

- Azido Group : The N₃⁻ moiety can act as a photoaffinity label for target engagement studies or undergo Staudinger ligation for prodrug activation .

- Hydroxyethyl Chain : Modulate hydrophilicity and hydrogen-bonding capacity to improve blood-brain barrier penetration or solubility. Replace with bioisosteres (e.g., sulfonamides) if metabolic instability is observed .

- Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance electrophilic reactivity for covalent inhibitor design .

Q. How can researchers resolve contradictions in biological activity data for 4-Azido-N-(2-hydroxy-ethyl)-benzamide across different assays?

- Methodological Answer :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell lines, solvent controls) to rule out false positives from solvent artifacts .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like assay sensitivity (e.g., IC₅₀ vs. EC₅₀) .

Q. What strategies are recommended for designing 4-Azido-N-(2-hydroxy-ethyl)-benzamide derivatives with photopharmacological activity?

- Methodological Answer :

- Azologization : Replace the azido group with an aryl azo moiety to enable reversible E/Z isomerism under light. Validate photoswitching efficiency via UV-vis spectroscopy and time-resolved crystallography .

- Hydrogen-Bond Engineering : Modify the hydroxyethyl group to strengthen interactions with target residues (e.g., backbone amides in enzymes), as demonstrated in PLpro inhibitor studies .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding poses in both light and dark states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.